

# comparative study of Methyl 2-Methyl-4-nitrobenzoate and Methyl 4-nitrobenzoate

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## Compound of Interest

Compound Name: Methyl 2-Methyl-4-nitrobenzoate

Cat. No.: B181074

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An In-Depth Comparative Analysis for Researchers: **Methyl 2-Methyl-4-nitrobenzoate** vs. **Methyl 4-nitrobenzoate**

## Introduction: The Subtle Influence of an Ortho-Methyl Group

In the landscape of aromatic compounds, isomeric distinction is fundamental to predicting chemical behavior and reactivity. This guide provides a comparative analysis of **Methyl 2-Methyl-4-nitrobenzoate** and its structural isomer, Methyl 4-nitrobenzoate. While both molecules share the same empirical formula, the presence of a methyl group at the ortho position to the ester functionality in **Methyl 2-Methyl-4-nitrobenzoate** introduces significant steric and electronic perturbations. These differences manifest in their physical properties, spectroscopic signatures, and synthetic accessibility. This document serves as a technical resource for researchers, offering experimental data and procedural insights to elucidate the nuanced yet critical impact of this single positional change.

Figure 1: Chemical Structures

Methyl 4-nitrobenzoate

Methyl 2-Methyl-4-nitrobenzoate

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Comparative structures of the two isomers.

## Part 1: Physicochemical Properties - A Quantitative Comparison

The initial differentiation between these isomers begins with their fundamental physical properties. The introduction of the ortho-methyl group alters the crystal lattice packing and intermolecular forces, leading to observable differences in melting points and other physical characteristics.

Property	Methyl 4-nitrobenzoate	Methyl 2-Methyl-4-nitrobenzoate
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub> <a href="#">[1]</a>	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub> <a href="#">[2]</a>
Molecular Weight	181.15 g/mol <a href="#">[1]</a>	195.17 g/mol <a href="#">[2]</a>
Appearance	Light yellow to yellow crystalline powder <a href="#">[3]</a>	Yellow to dark yellow crystal or crystalline powder <a href="#">[4]</a>
Melting Point	94-96 °C <a href="#">[5]</a>	74-82 °C <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	302.6±25.0 °C at 760 mmHg <a href="#">[5]</a>	~315 °C (estimate) <a href="#">[4]</a>
Solubility	Soluble in methanol, diethyl ether <a href="#">[3]</a> .	Soluble in ethanol, ether, dichloromethane <a href="#">[4]</a> <a href="#">[7]</a> .
CAS Number	619-50-1 <a href="#">[1]</a>	62621-09-4 <a href="#">[2]</a>

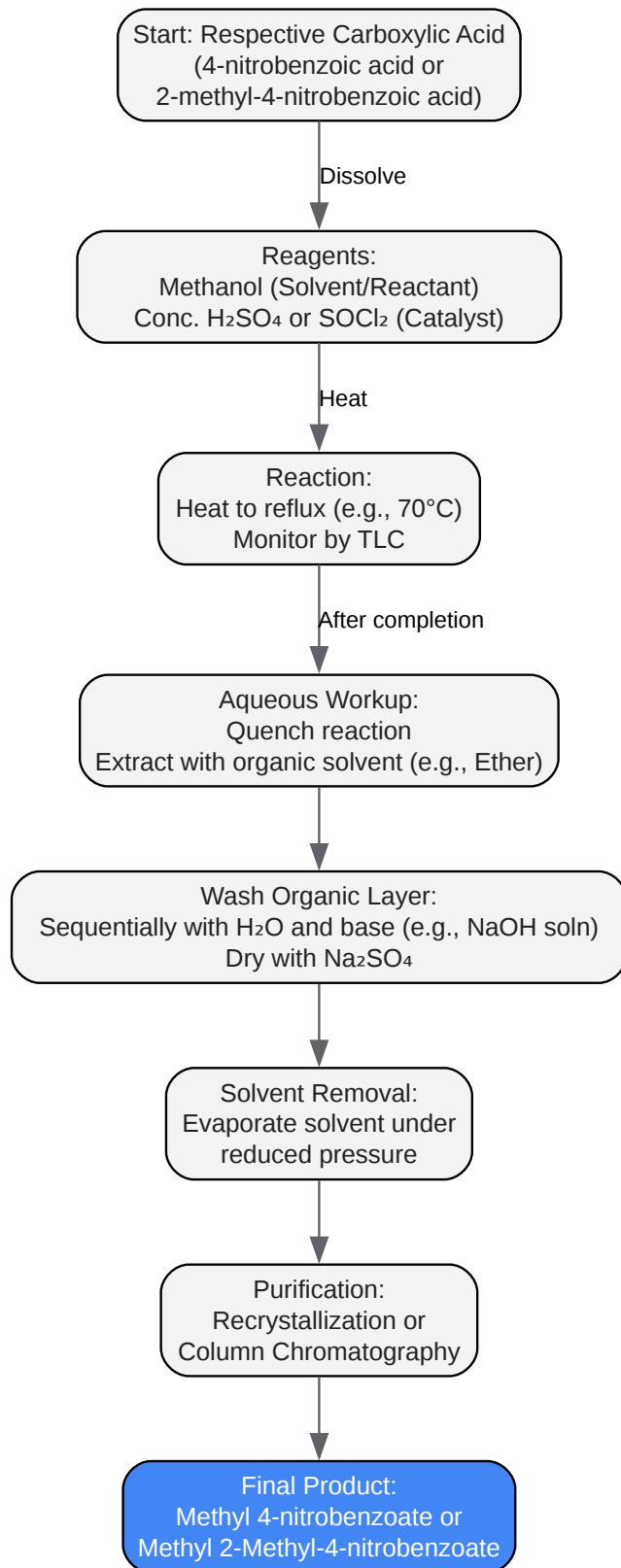
Expert Analysis: The most striking difference is the lower melting point of **Methyl 2-Methyl-4-nitrobenzoate** (74-82 °C) compared to Methyl 4-nitrobenzoate (94-96 °C)[\[4\]](#)[\[5\]](#)[\[6\]](#). This is contrary to what might be expected from its higher molecular weight. This phenomenon can be attributed to the steric hindrance caused by the ortho-methyl group, which disrupts the planarity of the molecule and prevents the efficient, stable packing that characterizes the more symmetric para isomer in its crystal lattice[\[8\]](#).

## Part 2: Synthesis - The Fischer Esterification Approach

A universally accepted and robust method for synthesizing both esters is the Fischer esterification of their corresponding carboxylic acid precursors. This acid-catalyzed reaction provides a clear framework for understanding the potential kinetic differences imposed by the ortho-methyl substituent.

**Reaction Causality:** The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by the alcohol (methanol) forms a tetrahedral intermediate. The final steps involve proton transfer and elimination of a water molecule to yield the ester. The rate-determining step is often the nucleophilic attack on the protonated carbonyl. Consequently, any steric hindrance around the carboxylic acid group, as seen in 2-methyl-4-nitrobenzoic acid, can be expected to decrease the reaction rate compared to the unhindered 4-nitrobenzoic acid.

Figure 2: General Synthesis Workflow



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Workflow for Fischer Esterification.

# Experimental Protocol: Synthesis of Methyl 2-Methyl-4-nitrobenzoate

This protocol is adapted from established procedures for esterification<sup>[9]</sup>. It includes self-validating checkpoints, such as TLC monitoring, to ensure reaction completion and purity.

- **Reaction Setup:** To a solution of 2-methyl-4-nitrobenzoic acid (3.0 g, 16.5 mmol) in methanol (30 mL) in a round-bottom flask, slowly add thionyl chloride (SOCl<sub>2</sub>) (1.4 mL, 19.8 mmol) dropwise at 0 °C.
  - **Expert Note:** Thionyl chloride is used here as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also converts any residual water to SO<sub>2</sub> and HCl, driving the equilibrium forward. An alternative is using a catalytic amount of concentrated sulfuric acid<sup>[10]</sup>.
- **Reaction Execution:** Stir the reaction mixture continuously and heat to reflux (approximately 70°C) for 18 hours<sup>[9]</sup>.
- **Monitoring (Self-Validation):** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting carboxylic acid spot (more polar) and the appearance of a new, less polar product spot indicates the reaction is proceeding.
- **Workup and Isolation:** After the reaction is complete (as determined by TLC), cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with diethyl ether (50 mL).
- **Purification:** Wash the ether phase sequentially with water (2 x 20 mL) and 1N NaOH solution (2 x 20 mL) to remove any unreacted acid and the catalyst. Finally, wash with brine (20 mL).
- **Drying and Concentration:** Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent to yield the crude product<sup>[9]</sup>.
- **Final Purification:** The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield **Methyl 2-Methyl-4-nitrobenzoate** as a dark yellow solid<sup>[9]</sup>.

## Part 3: A Comparative Spectroscopic Analysis

The structural differences are most elegantly revealed through spectroscopic methods. The position of the methyl group directly influences the electronic environment of the aromatic protons and carbons, resulting in distinct NMR spectra.

### <sup>1</sup>H NMR Spectroscopy

- **Methyl 4-nitrobenzoate:** Due to the molecule's symmetry, the aromatic region is simple. The protons ortho to the ester group are equivalent, as are the protons ortho to the nitro group. This results in a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H<sup>[8]</sup><sup>[11]</sup>.
  - Aromatic Protons (CDCl<sub>3</sub>):  $\delta$  8.30 (d, 2H),  $\delta$  8.15 (d, 2H)
  - Methyl Ester Protons (CDCl<sub>3</sub>):  $\delta$  3.95 (s, 3H)
- **Methyl 2-Methyl-4-nitrobenzoate:** The loss of symmetry results in a more complex aromatic region where the three protons are chemically non-equivalent.
  - Reported Data (CDCl<sub>3</sub>):  $\delta$  ~7.95 (m, 3H),  $\delta$  3.86 (s, 3H, -OCH<sub>3</sub>),  $\delta$  2.59 (s, 3H, Ar-CH<sub>3</sub>)<sup>[9]</sup>.
  - Analysis: The multiplet at ~7.95 ppm represents the three distinct aromatic protons. The key differentiators are the appearance of a new singlet at ~2.59 ppm corresponding to the ortho-methyl group and the more complex splitting pattern in the aromatic region<sup>[9]</sup><sup>[12]</sup>.

### Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic strong absorptions for the ester carbonyl (C=O) stretch and the nitro group (N-O) stretches.

- C=O Stretch: Typically found around 1720-1730 cm<sup>-1</sup>. The electronic effect of the para-nitro group slightly increases this frequency. The additional ortho-methyl group is not expected to cause a major shift.
- N-O Stretches: Two strong bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1530-1550 cm<sup>-1</sup> and 1340-1350 cm<sup>-1</sup>, respectively.

## Part 4: Reactivity and Applications

The interplay of the substituents governs the reactivity of the aromatic ring towards further chemical transformations, particularly electrophilic aromatic substitution.

- **Methyl 4-nitrobenzoate:** The powerful electron-withdrawing and deactivating nature of both the nitro and ester groups makes the ring highly electron-deficient and resistant to further electrophilic substitution. Both groups are meta-directing[13][14].
- **Methyl 2-Methyl-4-nitrobenzoate:** The situation is more complex. The nitro and ester groups remain deactivating and meta-directing. However, the methyl group is a weak activating group and is ortho, para-directing[13][14]. The directing effects are therefore conflicting. The positions ortho to the methyl group (positions 1 and 3) and para to it (position 5) are activated. Conversely, the positions meta to the nitro and ester groups are the least deactivated. The outcome of an electrophilic substitution reaction would be highly dependent on the reaction conditions and the nature of the electrophile.

**Applications:** Both compounds, and more commonly their parent acids, are valuable intermediates. 4-Nitrobenzoic acid is a precursor in the synthesis of dyes and the anesthetic benzocaine[3]. 2-Methyl-4-nitrobenzoic acid is a crucial intermediate for pharmaceuticals, including V2 receptor antagonists like tolvaptan, and in the agrochemical industry for herbicides and pesticides[6][15].

## Conclusion

The comparison between **Methyl 2-Methyl-4-nitrobenzoate** and Methyl 4-nitrobenzoate serves as an exemplary case study in physical organic chemistry. The simple addition of an ortho-methyl group significantly impacts the molecule's physical properties, notably lowering its melting point by disrupting crystal packing. This structural change is unequivocally confirmed by  $^1\text{H}$  NMR spectroscopy, which shows a shift from a simple, symmetric aromatic pattern to a complex, asymmetric one, along with the appearance of a new methyl singlet. While both compounds are synthesized via similar esterification routes, the steric bulk of the ortho-methyl group likely retards the reaction rate. These distinctions, rooted in fundamental principles of sterics and electronics, are critical for researchers in predicting reactivity, designing synthetic pathways, and interpreting analytical data.

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